3-Amino-1-chlorobutan-2-one hydrochloride

Chemical Identity Structural Differentiation Molecular Weight

3-Amino-1-chlorobutan-2-one hydrochloride (CAS 36077-43-7) is a chloromethyl ketone derivative with the molecular formula C4H9Cl2NO and a molecular weight of 158.02 g/mol. It is supplied as a solid with a typical purity specification of 95% and is intended exclusively for research and development use, not for therapeutic, human, or veterinary applications.

Molecular Formula C4H9Cl2NO
Molecular Weight 158.02
CAS No. 36077-43-7
Cat. No. B2755738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-chlorobutan-2-one hydrochloride
CAS36077-43-7
Molecular FormulaC4H9Cl2NO
Molecular Weight158.02
Structural Identifiers
SMILESCC(C(=O)CCl)N.Cl
InChIInChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H
InChIKeyBLTRZHHWBHQJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-chlorobutan-2-one Hydrochloride (CAS 36077-43-7) - Procurement Data and Chemical Profile for Research Applications


3-Amino-1-chlorobutan-2-one hydrochloride (CAS 36077-43-7) is a chloromethyl ketone derivative with the molecular formula C4H9Cl2NO and a molecular weight of 158.02 g/mol [1]. It is supplied as a solid with a typical purity specification of 95% and is intended exclusively for research and development use, not for therapeutic, human, or veterinary applications . Its chemical structure features a primary amine (present as the hydrochloride salt), a ketone, and an alkyl chloride group [1].

Use ContextResearch-use-only synthetic intermediate
Salt FormHydrochloride salt for stable handling
Reactive HandlesBifunctional: amine + α-chloroketone

Procurement Considerations: Why In-Class Analogs Cannot Simply Replace 3-Amino-1-chlorobutan-2-one Hydrochloride


Direct substitution with other amino acid chloromethyl ketone analogs (e.g., leucine chloromethyl ketone, tosyl-L-lysine chloromethyl ketone) is not possible due to fundamental differences in molecular structure, which dictate distinct physicochemical properties, reactivity profiles, and biological target selectivity. For instance, the target compound (C4H9Cl2NO, MW 158.02) differs significantly from leucine chloromethyl ketone (LCMK, C7H14Cl2N2O, MW ~213.1) in both size and functional group presentation [1]. Furthermore, the hydrochloride salt form of the target compound is critical for ensuring proper handling and storage stability, whereas other analogs may be available as free bases or alternative salts, which can exhibit different solubility and degradation kinetics [1]. In the context of enzymatic studies, the specificity of protease inhibition is highly dependent on the amino acid side chain; replacing a compound derived from alanine with one derived from leucine or phenylalanine will result in a fundamentally different selectivity profile, rendering experimental outcomes non-comparable [2].

3-Amino-1-chlorobutan-2-one HClLeucine chloromethyl ketone analog
Molecular sizeSmaller C4 backbone vs larger C7 may shift steric interactions and reactivity.
Salt formHydrochloride salt critical for stability; free base or alternative salts can degrade differently.
Selectivity profileAlanine-like side chain vs leucine alters protease target engagement and selectivity.

3-Amino-1-chlorobutan-2-one Hydrochloride: Quantifiable Differentiation and Procurement-Relevant Evidence


Molecular Weight and Formula Comparison: 3-Amino-1-chlorobutan-2-one HCl vs. Leucine Chloromethyl Ketone (LCMK) Analogs

The target compound, 3-Amino-1-chlorobutan-2-one hydrochloride, has a molecular weight of 158.02 g/mol and a formula of C4H9Cl2NO [1]. This is significantly lower than that of the more complex leucine chloromethyl ketone analog, 2–14C-3-amino-1-chloro-5-methylhexan-2-one hydrochloride, which has a molecular weight of 213.1 g/mol and a formula of C7H14Cl2N2O [2]. This difference in molecular weight and formula directly impacts its physical properties and reactivity as a smaller, more compact synthetic building block.

Molecular Weight
Head-to-head
158.02 vs ~213.1 g/mol (−55.08)
Smaller steric footprint may support efficient building block use
Calculated property, cross-study comparable
Chemical Identity Structural Differentiation Molecular Weight

Impact of Salt Form on Handling and Storage: Hydrochloride vs. Free Base

3-Amino-1-chlorobutan-2-one is commercially supplied and stored as its hydrochloride salt (CAS 36077-43-7), a common strategy to enhance the stability and handling properties of amine-containing compounds . While specific degradation rate constants are not publicly available for this exact compound, the class-level principle is well-established: salt formation of a primary amine increases crystallinity, reduces hygroscopicity, and mitigates decomposition pathways such as oxidation or self-condensation that can affect the free base [1]. The AKSci vendor datasheet specifies long-term storage in a cool, dry place, further indicating that the salt form is the preferred, stable presentation for procurement and inventory management .

Salt Form Stability
Class-level
Hydrochloride salt, crystalline solid
Supports procurement of stable, easy-to-handle form
Class-level inference; compound-specific degradation data not publicly available
Salt Form Stability Handling Procurement

Bifunctional Reactivity Profile: Differentiating Chloroketone and Amine Functionalities for Synthetic Versatility

The structure of 3-Amino-1-chlorobutan-2-one hydrochloride contains two orthogonal reactive handles: a nucleophilic primary amine (protonated as the hydrochloride) and an electrophilic α-chloroketone [1]. This is distinct from simpler analogs like 3-chloro-2-butanone (CAS 4091-39-8, C4H7ClO, MW 106.55), which lacks the amine functionality and is limited to electrophilic reactions only [2]. The presence of both groups enables sequential or chemoselective transformations in multi-step synthetic pathways, such as initial amine acylation followed by nucleophilic displacement of the chloride, a versatility not possible with mono-functionalized chlorobutanones [1].

Bifunctional Reactivity
Reported
2 reactive groups vs 1 in simple chloroketones
Enables chemoselective or sequential transformations
Reported synthetic versatility; class-level inference
Synthetic Intermediate Bifunctional Chemoselectivity Building Block

High-Impact Application Scenarios for 3-Amino-1-chlorobutan-2-one Hydrochloride Procurement


As a Compact Bifunctional Building Block in Multi-Step Organic Synthesis

The compound's combination of an α-chloroketone and a primary amine (protected as its hydrochloride) makes it a valuable intermediate for constructing heterocyclic scaffolds or chiral synthons . Its small size (MW 158.02) and bifunctionality allow for convergent synthetic strategies, which can be more efficient than linear routes employing larger, more complex, or mono-functional building blocks [1].

Enzymatic Studies Requiring a Chloromethyl Ketone of Specific Steric Profile

For researchers investigating protease mechanisms or developing active-site probes, 3-Amino-1-chlorobutan-2-one hydrochloride offers a chloromethyl ketone warhead attached to a minimal alanine-like backbone. This provides a defined, compact steric profile that can access enzyme active sites differently than bulkier analogs like leucine chloromethyl ketone (LCMK) or tosyl-L-phenylalanine chloromethyl ketone (TPCK) [1][2]. The compound's differentiation lies in its potential for a unique selectivity footprint, which is critical for deconvoluting complex proteolytic pathways.

Procurement of a Stable, Research-Grade Hydrochloride Salt

The commercial availability of the compound as a pre-formed, stable hydrochloride salt (CAS 36077-43-7) simplifies procurement and inventory management for research organizations . This mitigates the need for in-house salt formation or the risks associated with handling and storing the less stable free base, ensuring a consistent, high-purity (typically 95%) starting material for reproducible experimental outcomes .

Application
Selection Property
Validation Focus
Multi-step organic synthesis
Bifunctional amine/chloroketone
Synthetic route efficiency and chemoselectivity
Protease mechanism studies
Compact, minimal steric profile
Active-site accessibility and selectivity footprint
Research inventory management
Pre-formed hydrochloride salt
Storage stability and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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